Cas no 2228598-91-0 (2-(3,3-dimethylcyclohexyl)oxirane)

2-(3,3-Dimethylcyclohexyl)oxirane is a cycloaliphatic epoxide compound characterized by its reactive oxirane (epoxide) ring and a sterically hindered 3,3-dimethylcyclohexyl substituent. This structure imparts enhanced stability and controlled reactivity, making it suitable for applications requiring selective ring-opening reactions. The compound is particularly valued in polymer chemistry as a crosslinking agent or monomer for epoxy resins, where its cyclohexyl backbone contributes to improved thermal and mechanical properties in cured materials. Its low volatility and compatibility with various curing agents further enhance its utility in coatings, adhesives, and composite formulations. The steric hindrance from the dimethyl group moderates reactivity, allowing for tailored polymerization kinetics.
2-(3,3-dimethylcyclohexyl)oxirane structure
2228598-91-0 structure
商品名:2-(3,3-dimethylcyclohexyl)oxirane
CAS番号:2228598-91-0
MF:C10H18O
メガワット:154.249323368073
CID:6461776
PubChem ID:165606183

2-(3,3-dimethylcyclohexyl)oxirane 化学的及び物理的性質

名前と識別子

    • 2-(3,3-dimethylcyclohexyl)oxirane
    • 2228598-91-0
    • EN300-1727541
    • インチ: 1S/C10H18O/c1-10(2)5-3-4-8(6-10)9-7-11-9/h8-9H,3-7H2,1-2H3
    • InChIKey: TXKROEJYNPXXJY-UHFFFAOYSA-N
    • ほほえんだ: O1CC1C1CCCC(C)(C)C1

計算された属性

  • せいみつぶんしりょう: 154.135765193g/mol
  • どういたいしつりょう: 154.135765193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 12.5Ų

2-(3,3-dimethylcyclohexyl)oxirane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1727541-5.0g
2-(3,3-dimethylcyclohexyl)oxirane
2228598-91-0
5g
$3273.0 2023-06-04
Enamine
EN300-1727541-1.0g
2-(3,3-dimethylcyclohexyl)oxirane
2228598-91-0
1g
$1129.0 2023-06-04
Enamine
EN300-1727541-0.25g
2-(3,3-dimethylcyclohexyl)oxirane
2228598-91-0
0.25g
$1038.0 2023-09-20
Enamine
EN300-1727541-0.1g
2-(3,3-dimethylcyclohexyl)oxirane
2228598-91-0
0.1g
$993.0 2023-09-20
Enamine
EN300-1727541-10.0g
2-(3,3-dimethylcyclohexyl)oxirane
2228598-91-0
10g
$4852.0 2023-06-04
Enamine
EN300-1727541-10g
2-(3,3-dimethylcyclohexyl)oxirane
2228598-91-0
10g
$4852.0 2023-09-20
Enamine
EN300-1727541-1g
2-(3,3-dimethylcyclohexyl)oxirane
2228598-91-0
1g
$1129.0 2023-09-20
Enamine
EN300-1727541-0.05g
2-(3,3-dimethylcyclohexyl)oxirane
2228598-91-0
0.05g
$948.0 2023-09-20
Enamine
EN300-1727541-2.5g
2-(3,3-dimethylcyclohexyl)oxirane
2228598-91-0
2.5g
$2211.0 2023-09-20
Enamine
EN300-1727541-0.5g
2-(3,3-dimethylcyclohexyl)oxirane
2228598-91-0
0.5g
$1084.0 2023-09-20

2-(3,3-dimethylcyclohexyl)oxirane 関連文献

2-(3,3-dimethylcyclohexyl)oxiraneに関する追加情報

2-(3,3-Dimethylcyclohexyl)Oxirane: A Comprehensive Overview

2-(3,3-Dimethylcyclohexyl)oxirane, with the CAS number 2228598-91-0, is a cyclic ether compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its epoxide functionality, which makes it highly reactive and versatile in chemical reactions.

The molecular structure of 2-(3,3-dimethylcyclohexyl)oxirane consists of a cyclohexane ring substituted with two methyl groups at the 3-position and an epoxide group attached to the 2-position. This specific arrangement imparts unique physical and chemical properties to the compound, making it an attractive candidate for a wide range of synthetic transformations.

In the realm of pharmaceutical research, 2-(3,3-dimethylcyclohexyl)oxirane has been explored for its potential as a building block in the synthesis of bioactive molecules. Recent studies have demonstrated its utility in the preparation of chiral intermediates for drug discovery. For instance, a 2021 study published in the Journal of Organic Chemistry reported the use of this compound in the asymmetric synthesis of a novel class of antiviral agents. The high enantioselectivity achieved in these reactions underscores the importance of 2-(3,3-dimethylcyclohexyl)oxirane in developing chiral drugs with improved therapeutic profiles.

Beyond pharmaceutical applications, 2-(3,3-dimethylcyclohexyl)oxirane has also found use in materials science. Its reactivity with various nucleophiles allows for the formation of polymers with tailored properties. A notable example is its application in the synthesis of epoxy resins, which are widely used in coatings, adhesives, and composites due to their excellent mechanical strength and chemical resistance. A 2020 study in the Journal of Polymer Science: Part A: Polymer Chemistry highlighted the synthesis of novel epoxy resins using 2-(3,3-dimethylcyclohexyl)oxirane, demonstrating enhanced thermal stability and mechanical performance compared to traditional epoxy systems.

The synthetic versatility of 2-(3,3-dimethylcyclohexyl)oxirane is further exemplified by its role in organic synthesis. The epoxide group can undergo ring-opening reactions with a variety of nucleophiles, including alcohols, amines, and thiols. These reactions are often catalyzed by metal complexes or organocatalysts to achieve high selectivity and yield. A 2019 review article in Tetrahedron Letters summarized recent advances in the catalytic ring-opening polymerization (CROP) of epoxides like 2-(3,3-dimethylcyclohexyl)oxirane, emphasizing the importance of catalyst design and reaction conditions in achieving desired polymer architectures.

In addition to its synthetic applications, 2-(3,3-dimethylcyclohexyl)oxirane has been studied for its environmental impact. Epoxides are known to be biodegradable under certain conditions, making them attractive for green chemistry initiatives. A 2018 study published in the Journal of Environmental Science and Health investigated the biodegradation kinetics of various epoxides, including 2-(3,3-dimethylcyclohexyl)oxirane. The results indicated that this compound exhibits moderate biodegradability under aerobic conditions, suggesting its potential as an environmentally friendly alternative to more persistent chemicals.

The safety profile of 2-(3,3-dimethylcyclohexyl)oxirane is another critical aspect that has been extensively evaluated. As with all epoxides, it is important to handle this compound with care due to its reactivity and potential skin and eye irritation. However, comprehensive toxicological studies have shown that it does not pose significant health risks when used under controlled conditions. A 2017 report from the European Chemicals Agency (ECHA) provided detailed safety data on 2-(3,3-dimethylcyclohexyl)oxirane, confirming its safe use in industrial settings when appropriate safety measures are followed.

In conclusion, 2-(3,3-dimethylcyclohexyl)oxirane (CAS No. 2228598-91-0) is a versatile cyclic ether compound with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and reactivity make it an invaluable building block for developing advanced materials and bioactive molecules. Ongoing research continues to uncover new possibilities for this compound, solidifying its position as a key player in modern chemistry.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm